molecular formula C5H7N3OS B13096421 5-(Dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde

5-(Dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde

Cat. No.: B13096421
M. Wt: 157.20 g/mol
InChI Key: HOHIAXSSIPUZHF-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a dimethylamino group and a formyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dimethylamine with a suitable thiadiazole precursor in the presence of a formylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient synthetic routes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and catalytic processes, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 5-(Dimethylamino)-1,3,4-thiadiazole-2-carboxylic acid.

    Reduction: 5-(Dimethylamino)-1,3,4-thiadiazole-2-methanol.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the thiadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethylamino)-1,3,4-thiadiazole-2-methanol: Similar structure but with a hydroxyl group instead of a formyl group.

    5-(Dimethylamino)-1,3,4-thiadiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.

    4,5-Bis(dimethylamino)-1,3,4-thiadiazole: Contains two dimethylamino groups on the thiadiazole ring.

Uniqueness

5-(Dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde is unique due to the presence of both a dimethylamino group and a formyl group on the thiadiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C5H7N3OS

Molecular Weight

157.20 g/mol

IUPAC Name

5-(dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde

InChI

InChI=1S/C5H7N3OS/c1-8(2)5-7-6-4(3-9)10-5/h3H,1-2H3

InChI Key

HOHIAXSSIPUZHF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(S1)C=O

Origin of Product

United States

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